molecular formula C18H19N5O2 B2590701 1,5-Dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-4H-pyrazolo[3,4-d]pyrimidin-4-on CAS No. 309735-28-2

1,5-Dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-4H-pyrazolo[3,4-d]pyrimidin-4-on

Katalognummer: B2590701
CAS-Nummer: 309735-28-2
Molekulargewicht: 337.383
InChI-Schlüssel: XPHVTUVWWGUPMZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” is a heterocyclic compound . It is related to pyrazolopyrimidine, a fused nitrogen-containing heterocyclic ring system, which is considered a privileged core skeleton in biologically active compounds .


Synthesis Analysis

The synthesis of similar compounds has been done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields . A series of pyrazolo[3,4-d]pyrimidine and urea hybrids have been designed, synthesized, and evaluated for their anticancer activity .


Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the use of ultrasonic irradiation method effectively shortens the reaction time and increases the yield compared to the conventional method .

Wirkmechanismus

Target of Action

The primary target of the compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” is the enzyme PDE1 . This enzyme plays a crucial role in regulating intracellular levels of cyclic nucleotides, which are key secondary messengers in various cellular processes .

Mode of Action

The compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” acts as an inhibitor of PDE1 . By inhibiting this enzyme, the compound increases the intracellular levels of cyclic nucleotides, leading to the modulation of various cellular processes .

Biochemical Pathways

The compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” affects the cyclic nucleotide signaling pathway . By inhibiting PDE1, it increases the levels of cyclic nucleotides, which can then activate protein kinases. These kinases phosphorylate specific target proteins, leading to changes in their activity and thus affecting various downstream cellular processes .

Pharmacokinetics

The compound’s effectiveness as a pde1 inhibitor suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The inhibition of PDE1 by the compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” leads to an increase in intracellular levels of cyclic nucleotides . This can result in a variety of cellular effects, depending on the specific cell type and the particular proteins that are phosphorylated as a result of increased protein kinase activity .

Action Environment

The action of the compound “4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]-” can be influenced by various environmental factors. For example, the presence of other molecules that can bind to PDE1 may affect the compound’s ability to inhibit this enzyme . Additionally, factors that affect the compound’s stability, such as pH and temperature, could also influence its efficacy .

Biochemische Analyse

Biochemical Properties

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- plays a crucial role in biochemical reactions, particularly as an inhibitor of phosphodiesterase enzymes. This compound interacts with phosphodiesterase enzymes, specifically phosphodiesterase 1 (PDE1), by binding to their active sites and inhibiting their activity . This inhibition leads to an increase in cyclic nucleotide levels, which can affect various signaling pathways. Additionally, this compound has been shown to interact with cyclin-dependent kinase 2 (CDK2), inhibiting its activity and thereby affecting cell cycle progression .

Cellular Effects

The effects of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of PDE1 leads to elevated levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are critical secondary messengers in various signaling pathways . Furthermore, its interaction with CDK2 affects the cell cycle, potentially leading to cell cycle arrest and apoptosis in certain cancer cell lines .

Molecular Mechanism

At the molecular level, 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- exerts its effects through specific binding interactions with target enzymes. The compound binds to the active site of PDE1, inhibiting its catalytic activity and preventing the breakdown of cAMP and cGMP . Additionally, it binds to CDK2, inhibiting its kinase activity and disrupting the phosphorylation of downstream targets involved in cell cycle regulation . These interactions result in altered cellular signaling and gene expression, contributing to its therapeutic potential.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- have been observed to change over time. The compound exhibits stability under standard laboratory conditions, but its degradation can occur under extreme conditions such as high temperature or acidic pH . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of PDE1 and CDK2, resulting in persistent changes in cellular function and signaling pathways .

Dosage Effects in Animal Models

The effects of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- vary with different dosages in animal models. At low doses, the compound effectively inhibits PDE1 and CDK2 without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to achieve therapeutic efficacy while minimizing adverse effects.

Metabolic Pathways

4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- is involved in several metabolic pathways. The compound is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels within the cell .

Transport and Distribution

Within cells and tissues, 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- is transported and distributed through passive diffusion and active transport mechanisms . The compound interacts with specific transporters and binding proteins, which facilitate its localization and accumulation in target tissues . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches its target sites in sufficient concentrations.

Subcellular Localization

The subcellular localization of 4H-Pyrazolo[3,4-d]pyrimidin-4-one, 1,5-dihydro-1-phenyl-5-[2-(1-piperidyl)-2-oxoethyl]- is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with its target enzymes . Additionally, post-translational modifications such as phosphorylation can influence its localization and activity, directing it to specific cellular compartments or organelles .

Eigenschaften

IUPAC Name

5-(2-oxo-2-piperidin-1-ylethyl)-1-phenylpyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O2/c24-16(21-9-5-2-6-10-21)12-22-13-19-17-15(18(22)25)11-20-23(17)14-7-3-1-4-8-14/h1,3-4,7-8,11,13H,2,5-6,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPHVTUVWWGUPMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.